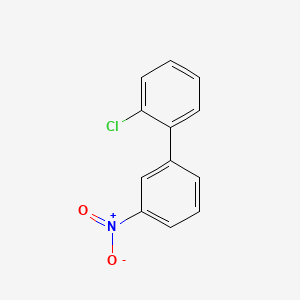
2-Chloro-3'-nitrobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3’-nitrobiphenyl is an organic compound belonging to the class of nitroaromatic compounds It consists of a biphenyl structure with a chlorine atom at the 2-position and a nitro group at the 3’-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-nitrobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This method uses o-chloronitrobenzene and p-chloro potassium benzyltrifluoroborate as starting materials. The reaction is catalyzed by a palladium catalyst and a phase transfer catalyst in an aqueous solution under heating conditions. The reaction is carried out under weak-base conditions, resulting in the formation of 2-Chloro-3’-nitrobiphenyl .
Industrial Production Methods: Industrial production of 2-Chloro-3’-nitrobiphenyl follows similar synthetic routes but on a larger scale. The process is optimized for high yield, minimal environmental impact, and good product quality. The use of readily available raw materials and simple operation procedures makes this method suitable for industrial applications .
化学反应分析
Types of Reactions: 2-Chloro-3’-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as triphenylphosphine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Triphenylphosphine in a suitable solvent under heating conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-Amino-3’-chlorobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-3’-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3’-nitrobiphenyl involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to potential mutagenic and carcinogenic effects . The chlorine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions .
相似化合物的比较
- 4’-Chloro-2-nitrobiphenyl
- 2-Nitrobiphenyl
- 3-Nitrobiphenyl
Comparison: 2-Chloro-3’-nitrobiphenyl is unique due to the specific positions of the chlorine and nitro groups on the biphenyl structureCompared to other nitrobiphenyl derivatives, 2-Chloro-3’-nitrobiphenyl exhibits distinct chemical and biological properties, making it valuable for specific research and industrial purposes .
属性
CAS 编号 |
1019-61-0 |
|---|---|
分子式 |
C12H8ClNO2 |
分子量 |
233.65 g/mol |
IUPAC 名称 |
1-chloro-2-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-7-2-1-6-11(12)9-4-3-5-10(8-9)14(15)16/h1-8H |
InChI 键 |
QACKSPAVQOIZIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


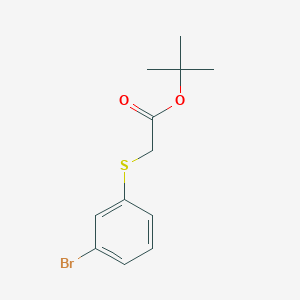

![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)

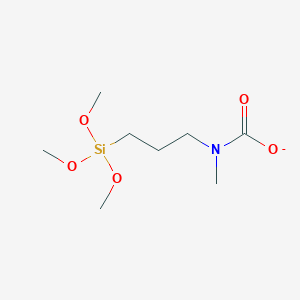


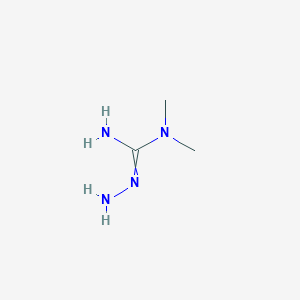


![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)
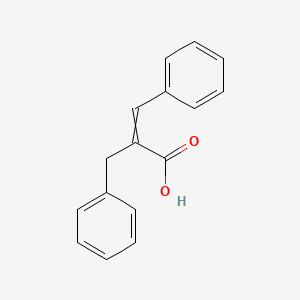
![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
